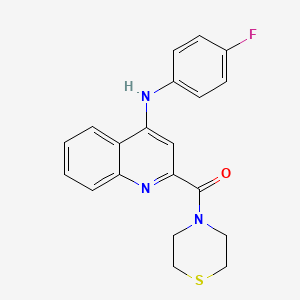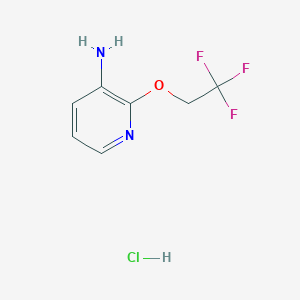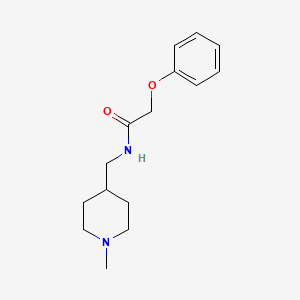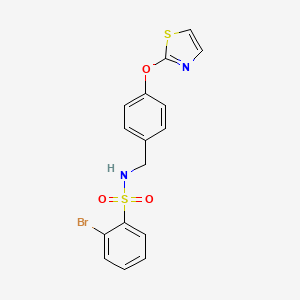![molecular formula C19H21N5OS B2552244 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine CAS No. 2319784-74-0](/img/structure/B2552244.png)
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine is a synthetic molecule that appears to be a derivative of thiazolopyridine, a heterocyclic compound that has been the subject of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related research on thiazolopyridine derivatives offers insights into the possible synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds.
Synthesis Analysis
The synthesis of thiazolopyridine derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives involves initial reactions with substituted phenyl(piperidin-1-yl)methyl groups and subsequent cyclization reactions . Similarly, the synthesis of thiazolo[3,2-a]pyridines can involve condensation reactions with aromatic aldehydes and malononitrile in the presence of a basic catalyst like piperidine . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the cyclopropylpyrimidin-4-yl and piperidinyl moieties.
Molecular Structure Analysis
The molecular structure of thiazolopyridine derivatives is characterized by the presence of a thiazole ring fused to a pyridine ring. The structure of these compounds can be confirmed using techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis . X-ray diffraction studies can also be used to determine the stereochemistry of these molecules . The specific molecular structure of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine would likely show a similar complexity and could be elucidated using these analytical methods.
Chemical Reactions Analysis
Thiazolopyridine derivatives can undergo various chemical reactions, including cyclization and condensation with different reagents to form a wide range of heterocyclic systems . For example, reactions with formamide, nitrous acid, and triethylorthoformate can lead to the formation of polycyclic heterocycles containing condensed pyrimidine and triazine rings . The compound may also be amenable to such reactions, potentially leading to the formation of new heterocyclic systems with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyridine derivatives, such as solubility, melting point, and acid dissociation constants, can be influenced by the nature of the substituents on the thiazole and pyridine rings. The acid dissociation constants of some thiazolopyridine derivatives have been determined, which can provide insights into their chemical behavior and potential as drugs . The antimicrobial activities of these compounds suggest that they may have significant biological relevance, which could also apply to the compound .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthetic Approaches and Derivatives : Various synthetic methods have been developed to prepare substituted pyridine derivatives, including those related to "2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine". For instance, the reaction of acetylpyridine with different chemicals has led to the creation of novel compounds with significant biological activities. These methods involve reactions with thiophene-2-carboxaldehyde, malononitrile, urea, and guanidine hydrochloride, among others, to yield a variety of pyrimidinone, aminopyrimidine, pyrazoline, and thiazolopyrimidine derivatives (Amr, Maigali, & Abdulla, 2008).
Antimicrobial and Anticancer Properties : Some synthesized derivatives have been evaluated for their antimicrobial activities, showing good efficacy against various bacteria and fungi. This includes novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives synthesized from reactions involving 2-methyl-cyclohexanone with aromatic aldehydes (Hawas, Al-Omar, Amr, & Hammam, 2012). Additionally, thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity, with several compounds exhibiting significant effects against a range of bacteria and fungi (Patel, V. Patel, Kumari, & Patel, 2012).
Analgesic and Antiparkinsonian Activities : The pharmacological screening of some derivatives has demonstrated good analgesic and antiparkinsonian activities, comparable to reference drugs such as Valdecoxib® and Benzatropine®. This highlights the potential of these compounds in developing new therapeutic agents for pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2008).
Propiedades
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-14(1)15-9-18(22-12-21-15)25-11-13-4-7-24(8-5-13)19-23-16-10-20-6-3-17(16)26-19/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMOGWEWMKNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)
![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)


![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)
![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)
![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)
![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)

![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)


